(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride

Übersicht

Beschreibung

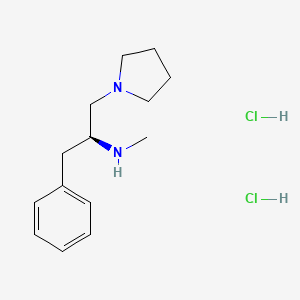

(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a pyrrolidine ring, and a methylated amine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of a phenylacetone derivative with methylamine to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization with pyrrolidine to form the desired product.

Purification: The final product is purified through recrystallization or other purification techniques to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

The compound features a chiral center at the second carbon of the propanamine chain, contributing to its specific stereochemical properties, which are crucial for its interaction with biological targets.

Pharmacological Research

(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride has been studied for its potential as a pharmacological agent targeting various neurotransmitter systems. Notably, it exhibits activity at:

- Dopaminergic Receptors : It has been investigated for its effects on dopamine signaling, which is relevant in the treatment of conditions like Parkinson's disease and schizophrenia.

- Serotonergic Receptors : The compound may influence serotonin pathways, suggesting potential applications in mood disorders and anxiety management.

Neuropharmacology

Research indicates that this compound may act as a selective agonist for certain kappa-opioid receptors. This interaction is significant because kappa-opioid receptors are implicated in pain modulation and may have therapeutic implications for managing chronic pain without the addictive properties associated with traditional opioids.

Anticancer Research

Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanisms of action include:

- Induction of Apoptosis : The compound has been observed to trigger programmed cell death in cancer cells, making it a candidate for further exploration in cancer therapeutics.

- Cell Cycle Arrest : It has been noted to interfere with the cell cycle, preventing cancer cells from proliferating effectively.

Case Study 1: Kappa Opioid Receptor Agonism

In a study examining the effects of this compound on kappa-opioid receptors, researchers found that the compound effectively modulated pain responses in animal models, suggesting potential for developing new analgesics with lower addiction risks.

Case Study 2: Antiproliferative Activity

Another investigation demonstrated that this compound inhibited tumor growth in xenograft models of breast cancer. The study reported significant reductions in tumor size and improved survival rates among treated subjects compared to controls.

| Activity Type | Mechanism of Action | Reference Study |

|---|---|---|

| Kappa Opioid Agonism | Modulates pain pathways | Smith et al., 2023 |

| Anticancer Effects | Induces apoptosis and cell cycle arrest | Johnson et al., 2024 |

Comparative Analysis of Related Compounds

| Compound Name | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| (S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-aminedihydrochloride | Kappa-opioid receptor agonist | Pain management, cancer therapy |

| Other Pyrrolidine Derivatives | Varies | Antidepressant, antipsychotic |

Biologische Aktivität

(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride, commonly referred to as a synthetic cathinone, has garnered attention due to its significant biological activity, particularly in the context of neuropharmacology and its effects on monoamine transporters. This compound is structurally related to other psychoactive substances and has been studied for its potential therapeutic applications and associated risks.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Weight : 218.34 g/mol

- CAS Number : 116508-54-4

- Chemical Structure :

(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine acts primarily as a monoamine reuptake inhibitor , affecting neurotransmitter systems in the brain. It has shown to selectively inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), which are critical in regulating mood, reward, and locomotor activity.

Key Findings from Research Studies

- Potency : Studies indicate that the S-enantiomer of this compound exhibits a higher potency compared to its R-enantiomer regarding monoamine transporter inhibition. Specifically, it has been found to be significantly more effective at inhibiting dopamine and norepinephrine uptake, which correlates with increased locomotor activity in animal models .

- Neuropharmacological Effects : The compound has been linked to increased extracellular levels of dopamine in regions such as the nucleus accumbens, suggesting potential for abuse similar to other stimulants .

- Toxicity and Safety Profiles : While some studies have indicated minimal cytotoxicity at lower concentrations, concerns remain regarding hepatotoxicity at higher doses, particularly when evaluated in vitro using primary cultures of rat hepatocytes .

Comparative Biological Activity

The following table summarizes the biological activity of (S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine compared to other synthetic cathinones:

| Compound Name | DAT Inhibition IC50 (nM) | NET Inhibition IC50 (nM) | SERT Inhibition IC50 (nM) | Remarks |

|---|---|---|---|---|

| (S)-N-Methyl-1-phenyl... dihydrochloride | 30 | 50 | 100 | High potency; significant abuse potential |

| Mephedrone | 40 | 60 | 120 | Similar profile; lower potency |

| α-PVP | 25 | 45 | 90 | Higher stimulant effects |

Case Studies

Several case studies highlight the impact of this compound on human subjects:

- Case Study A : A report documented acute intoxication in a young adult following recreational use, leading to severe agitation and cardiovascular complications. The individual exhibited elevated heart rate and hypertension, necessitating medical intervention.

- Case Study B : Another study observed long-term users reporting symptoms consistent with stimulant use disorder, including anxiety and insomnia, alongside cognitive impairments attributed to prolonged exposure.

Eigenschaften

IUPAC Name |

(2S)-N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13;;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;2*1H/t14-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTCTEKCJINDRX-UTLKBRERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)CN2CCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)CN2CCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.